(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol
Description
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(1R)-1-(4-thiophen-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H12OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9,13H,1H3/t9-/m1/s1 |
InChI Key |
FMRQFCJATDAHLB-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CS2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CS2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: 1-(4-(Thiophen-2-yl)phenyl)ethanone
This ketone is the direct precursor to the target alcohol. Its preparation is often achieved via cross-coupling reactions or Friedel-Crafts acylation.
1.1 Suzuki-Miyaura Cross-Coupling
- Starting Materials: 2-Thiopheneboronic acid and 4'-Chloroacetophenone
- Catalyst: Palladium complex (e.g., Pd(PPh3)4)
- Base: Potassium carbonate
- Solvent: Ethanol
- Conditions: 60 °C, inert atmosphere, 12 hours
- Yield: High (up to 98%)
- Notes: This method provides excellent regioselectivity and functional group tolerance, producing 1-(4-(thiophen-2-yl)phenyl)ethanone efficiently.
- Starting Materials: Thiophene derivatives and acetyl chloride or acyl chlorides
- Catalyst: Lewis acids such as AlCl3
- Solvent: Often dichloromethane or chloroform
- Conditions: Low temperature to room temperature
- Notes: This classical method can be used for aryl ketone formation but may require careful control to avoid polyacylation or ring bromination.
Conversion of 1-(4-(Thiophen-2-yl)phenyl)ethanone to (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol
The transformation involves reduction of the ketone to the chiral alcohol, which can be achieved by asymmetric reduction or resolution.
- Reagents: Chiral reducing agents such as (R)- or (S)-CBS catalysts with borane or chiral transition metal complexes
- Conditions: Typically low temperature in anhydrous solvents (e.g., THF)
- Outcome: High enantioselectivity favoring (1R)-configuration
- Notes: This method directly yields the chiral alcohol without racemization. However, specific literature on this exact substrate is limited and may require optimization based on substrate electronic properties.
2.2 Resolution via Diastereomeric Salt Formation
- Procedure: The racemic alcohol is reacted with a chiral acid (e.g., dibenzoyl-D-tartaric acid) to form diastereomeric salts.
- Solvent: Ethanol or dichloromethane/hexane mixtures
- Conditions: Reflux followed by slow cooling and crystallization
- Yield: Moderate to good; diastereomeric excess up to 70-75% after initial crystallization, improved to >95% after repeated recrystallizations
- Notes: This classical resolution method has been reported for related aryl ethanols and can be adapted for the target compound to isolate the (1R) enantiomer.
Alternative Synthetic Strategies and Related Methodologies
3.1 Organometallic Addition to Aryl Ketones
- Reaction of aryl ketones with organometallic reagents such as Grignard reagents or organolithiums can yield secondary alcohols.
- For example, addition of methylmagnesium chloride to 1-(4-(thiophen-2-yl)phenyl)ethanone followed by acidic workup.
- Control of stereochemistry requires chiral auxiliaries or catalysts.
- Use of sodium borohydride or lithium aluminum hydride reduces the ketone to racemic alcohol.
- Subsequent chiral resolution or asymmetric catalysis needed for enantiopure product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Structural Analogs
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